Home > Products > Screening Compounds P41716 > 4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline
4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline - 127710-42-3

4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline

Catalog Number: EVT-3232944
CAS Number: 127710-42-3
Molecular Formula: C13H13N5O
Molecular Weight: 255.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

[1,2,4]Triazolo[4,3-a]quinoxalines belong to a class of nitrogen-containing heterocyclic compounds. These molecules consist of a quinoxaline core fused with a 1,2,4-triazole ring. This structural motif is found in various biologically active compounds, making it a subject of significant interest in medicinal chemistry. [, , , , , , , , , , , , , , , , , , ]

5-(3,4,5-Trimethoxybenzyl)-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxamide (6p)

    Compound Description: This compound exhibited significant anti-inflammatory activity in vitro, inhibiting LPS-induced NO release more potently than the lead compound D1. It also reduced NO, TNF-α, and IL-6 levels. Mechanistic studies revealed its ability to inhibit COX-2 and iNOS while downregulating the MAPK signaling pathway. In vivo studies confirmed its potent anti-inflammatory activity, surpassing D1 and ibuprofen in an acute inflammation model. []

    Relevance: This compound shares the core [, , ]triazolo[4,3-a]quinoxaline structure with 4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline. The key difference lies in the substituent at the 4-position. While the target compound features a morpholine ring, 6p possesses a 4-oxo-4,5-dihydro group substituted with a 3,4,5-trimethoxybenzyl carboxamide moiety. This structural comparison highlights the potential impact of substituents at the 4-position on the biological activity of [, , ]triazolo[4,3-a]quinoxaline derivatives.

2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide (10)

    Compound Description: This compound served as a precursor for synthesizing a series of quinoxaline derivatives with potential anticonvulsant properties. []

1-Substituted-1,2,4-triazolo[4,3-a]quinoxalines (3a-f)

    Compound Description: This series of compounds was synthesized and evaluated for their affinity towards benzodiazepine receptors and adenosine A1 and A2A receptors. The 1-methyl derivative (3a) showed submicromolar affinity for the benzodiazepine binding site. Larger substituents at the 1-position generally reduced affinity for benzodiazepine and A2A receptors but increased affinity for the A1 receptor. []

    Relevance: This series, like 4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline, belongs to the [, , ]triazolo[4,3-a]quinoxaline class of compounds. While the target compound has a fixed morpholine substituent at the 4-position, this series explores various substituents at the 1-position, highlighting the impact of substitution patterns on binding affinity to different receptors.

1-Aryl-4-methyl-1,2,4-triazolo[4,3-a]quinoxalines

    Compound Description: This series of compounds, prepared using iodobenzene diacetate under solvent-free conditions, demonstrated significant antitubercular activity. Notably, compound 5g displayed the highest potency among the series. []

N-(5-Morpholino[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-4-(trifluoromethyl/Fluoro/Nitro/methoxy)benzamides (7a-h)

    Compound Description: This series of compounds, featuring various substitutions on the benzamide moiety, were synthesized and screened for their antimicrobial activity. Compounds 7b, 7d, 7a, and 7c exhibited notable antibacterial and antifungal activities. []

    Relevance: Although this series does not strictly belong to the [, , ]triazolo[4,3-a]quinoxaline class, it shares a significant structural similarity with 4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline. Both compounds possess a morpholine ring directly attached to a triazole ring. This connection suggests that the presence of a morpholine-substituted triazole moiety might contribute to antimicrobial activity, as observed in series 7a-h.

    Compound Description: This class of compounds demonstrated potential as rapid-onset antidepressants due to their ability to reduce immobility in the Porsolt's behavioral despair test in rats. Optimal activity was observed with specific substitutions at the 1-, 4-, and 8-positions of the [, , ]triazolo[4,3-a]quinoxaline scaffold. Many compounds within this class also exhibited high affinity for adenosine A1 and A2 receptors. Structure-activity relationship (SAR) studies indicated specific substituents that enhance affinity for either the A1 or A2 receptor. []

    Relevance: Both 4-Amino[1,2,4]triazolo[4,3-a]quinoxalines and the target compound share the core [, , ]triazolo[4,3-a]quinoxaline structure. The key difference lies in the 4-position substituent: an amino group in this class and a morpholine ring in the target compound. This similarity underscores the versatility of the [, , ]triazolo[4,3-a]quinoxaline scaffold in generating compounds with diverse biological activities.

2-Aryl-1,2,4-triazolo[4,3-α]quinoxaline-1,4-diones and 2-Aryl-1,2,4-triazolo[4,3-α]quinoxalin-4-amino-1-ones

    Compound Description: These two series of compounds were previously studied and found to exhibit potent and/or selective A3 adenosine receptor antagonist activity. This research led to the development of a new series of triazoloquinoxaline derivatives. []

This list demonstrates the structural diversity within the [, , ]triazolo[4,3-a]quinoxaline class and its related compounds. The diverse range of biological activities associated with these compounds highlights the potential of this chemical scaffold for medicinal chemistry research.

Overview

4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications, particularly as an anticancer agent. The compound's unique structure enables it to interact with various biological targets, making it a valuable candidate for drug development. Its primary target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth .

Source and Classification

This compound belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, which are known for their diverse biological activities. The classification of 4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline as a potential anticancer agent is based on its ability to inhibit key signaling pathways involved in tumor progression and metastasis .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline typically involves the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with morpholine. This reaction is performed under conditions favoring aromatic nucleophilic substitution. The general synthetic route can be outlined as follows:

  1. Starting Material: 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine.
  2. Reagent: Morpholine.
  3. Reaction Conditions: Conducted in a suitable solvent at elevated temperatures to promote the nucleophilic substitution reaction.

In industrial settings, the synthesis can be scaled up using larger reaction vessels and continuous flow reactors to enhance yield and consistency. Catalysts and advanced purification techniques such as recrystallization and chromatography are employed to optimize production efficiency .

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline features a triazole ring fused with a quinoxaline moiety. The compound's chemical formula is C12_{12}H12_{12}N6_{6}O. Key structural data include:

  • Molecular Weight: Approximately 244.26 g/mol.
  • Melting Point: Reported around 270–272°C.
  • Functional Groups: Contains morpholine and triazole functionalities that contribute to its biological activity.

The compound's ability to intercalate DNA has been associated with its anticancer properties, indicating that the structural features play a crucial role in its mechanism of action .

Chemical Reactions Analysis

Types of Reactions

4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline can undergo several chemical reactions:

  • Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate to yield corresponding oxides.
  • Reduction: Reduction reactions can be facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The morpholino group can participate in nucleophilic substitution reactions where it may be replaced by other nucleophiles under appropriate conditions.

These reactions are crucial for modifying the compound to enhance its biological efficacy or tailor its properties for specific applications .

Mechanism of Action

Process and Data

The primary mechanism of action for 4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline involves the inhibition of VEGFR-2 signaling pathways. This inhibition disrupts angiogenesis—a vital process for tumor growth—by affecting various biochemical pathways:

  • Upregulation of Pro-apoptotic Proteins: Increases levels of proteins such as Bcl-2-associated X protein (BAX) and caspases (caspase-3 and -9).
  • Downregulation of Oncogenic Proteins: Decreases levels of pro-survival proteins like Bcl-2.

The compound's interaction with DNA also suggests potential long-term effects on cellular function through intercalation mechanisms that may lead to cytotoxicity against cancer cell lines .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Miscible in organic solvents; limited solubility in water.
  • Stability: Stability can vary based on environmental factors such as pH and temperature.

Chemical properties include its reactivity towards various reagents under specific conditions that facilitate oxidation, reduction, or substitution reactions. These properties are essential for understanding its behavior in biological systems and during synthesis .

Applications

Scientific Uses

The primary applications of 4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline lie in medicinal chemistry and pharmacology:

  • Anticancer Research: Investigated for its potential as an anticancer agent due to its ability to inhibit VEGFR-2 and induce apoptosis in cancer cells.
  • Biochemical Studies: Used in studies exploring DNA interactions and cellular mechanisms related to cancer biology.

Ongoing research aims to further elucidate its therapeutic potential and optimize derivatives for enhanced efficacy against various cancer types .

Introduction to Triazoloquinoxaline Pharmacophores in Medicinal Chemistry

The [1,2,4]triazolo[4,3-a]quinoxaline scaffold represents a privileged heterocyclic system that has emerged as a cornerstone in medicinal chemistry due to its diverse pharmacological profile. This fused tricyclic framework combines the electronic properties of quinoxaline with the metabolic stability conferred by the triazole ring, creating a versatile platform for drug design. The scaffold's molecular geometry allows for efficient interaction with diverse biological targets, ranging from DNA and enzymes to receptors involved in critical signaling pathways. Its ease of functionalization at multiple positions enables systematic structure-activity relationship (SAR) explorations, making it an attractive template for developing novel therapeutic agents against challenging disease targets. The incorporation of morpholine as a substituent, particularly at the 4-position, has recently unlocked new dimensions in the bioactivity profile of this scaffold, enhancing both physicochemical properties and target engagement capabilities [1] [3].

Structural Evolution of [1,2,4]Triazolo[4,3-a]quinoxaline Scaffolds

The synthetic exploration of [1,2,4]triazolo[4,3-a]quinoxaline derivatives has evolved significantly over the past decade, with multiple efficient strategies enabling diverse structural modifications. The classical approach involves stepwise construction beginning with the condensation of o-phenylenediamine with oxalic acid to form quinoxaline-2,3-diol, followed by chlorination to yield 2,3-dichloroquinoxaline. Subsequent hydrazination at C3 position provides the key intermediate 3-hydrazinylquinoxaline, which undergoes ring closure with orthoesters or carboxylic acid derivatives to form the triazole ring [1].

More recent methodological innovations include microwave-assisted synthesis, one-pot multicomponent reactions, and environmentally friendly protocols using recyclable catalysts. These advances have dramatically improved synthetic efficiency while expanding the chemical space of accessible derivatives. The strategic introduction of diverse substituents at positions 1, 3, 4, and 8 of the core scaffold has enabled systematic exploration of structure-activity relationships:

  • C1 modifications: Alkyl/aryl substitutions influence metabolic stability and membrane permeability
  • C4 position: Particularly amenable to nucleophilic displacement with nitrogen-containing heterocycles
  • C8 functionalization: Electron-donating/withdrawing groups modulate electronic properties and target affinity

Table 1: Synthetic Pathways for [1,2,4]Triazolo[4,3-a]quinoxaline Derivatives

Synthetic ApproachKey IntermediatesPosition ModifiedYield RangeReference
Classical stepwise2,3-Dichloroquinoxaline → 3-HydrazinylquinoxalineC1, C4, C860-85% [1]
Microwave-assisted2-Chloroquinoxaline derivatives with hydrazineC475-92% [8]
Oxidative cyclization1-(2-Aminophenyl)pyrroles with cyclic ethersC1-C8 fusion46-94% [8]
Green chemistryRecyclable clay catalysts with o-phenylenediamineC2,C3-diaryl80-95% [8]

The introduction of the morpholine moiety typically occurs through nucleophilic aromatic substitution (SNAr) at the C4 position of 1-chloro-4-substituted derivatives under mild conditions. This approach leverages the excellent leaving group capacity of chlorine at C4 position when activated by the electron-deficient triazoloquinoxaline system. The reaction proceeds efficiently in polar aprotic solvents like DMF or acetonitrile at 60-80°C, providing 4-morpholino derivatives in yields exceeding 75% [3] [7]. This synthetic accessibility has facilitated extensive exploration of morpholino-containing analogs in various pharmacological contexts.

Significance of Morpholino Substitution in Bioactive Heterocycles

The morpholine ring—a six-membered heterocycle containing oxygen and nitrogen atoms—confers distinct physicochemical advantages when incorporated into the triazoloquinoxaline scaffold. Its balanced amphiphilicity enhances aqueous solubility while maintaining sufficient lipophilicity for membrane penetration, addressing a critical challenge in CNS and anticancer drug development. Quantum mechanical studies reveal that the morpholine nitrogen's electron-donating capability increases electron density at the C4 position of the triazoloquinoxaline core by approximately 25% compared to unsubstituted analogs, facilitating π-stacking interactions with biological targets [5].

The conformational flexibility of the morpholine ring allows optimal positioning for hydrogen bonding interactions with protein residues. Crystallographic evidence from protein-ligand complexes demonstrates that the morpholine oxygen forms stable hydrogen bonds (2.7-3.1 Å) with backbone amides in kinase ATP-binding pockets, while the nitrogen participates in water-mediated interactions with catalytic residues. This dual interaction profile significantly enhances binding affinity and selectivity [2].

Structure-activity relationship (SAR) studies across multiple pharmacological endpoints consistently demonstrate that morpholine substitution at C4 confers superior bioactivity:

Table 2: Impact of Morpholino Substitution on Biological Activity

CompoundC4 SubstituentC8 SubstituentActivity (IC₅₀/EC₅₀)Target/MechanismReference
16aMorpholinop-Fluorophenyl3.16 µMMelanoma (A375) cytotoxicity [7]
16bMorpholinop-Methoxyphenyl3.53 µMMelanoma (A375) cytotoxicity [7]
17aMorpholino3,4-Dimethoxyphenyl0.37 µMMelanoma (A375) cytotoxicity [7]
12dNone-17.12 µMDNA intercalation (MCF-7) [3]
14PhenylaminoH30 mg/kg ED₅₀Anticonvulsant [1]

The SAR reveals that morpholine-substituted derivatives exhibit enhanced potency across multiple biological endpoints compared to unsubstituted analogs or those with simple alkyl/aryl groups. The activity enhancement is particularly pronounced in anticancer applications, where morpholino derivatives demonstrate up to 46-fold improvement in cytotoxic potency. This effect is attributed to the synergistic combination of improved cellular uptake, optimal logP values (2.1-2.8), and specific target interactions [7]. The presence of electron-donating groups at C8 (e.g., methoxy, dimethylamino) further amplifies activity through enhanced DNA intercalation or enzyme inhibition, suggesting cooperative effects between the morpholine and C8 substituents [3].

Therapeutic Relevance in Oncological and CNS Drug Discovery

Oncological Applications

4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline derivatives demonstrate compelling anticancer activities through diverse mechanisms of action. As BET bromodomain inhibitors, they disrupt the recognition of acetylated lysine residues on histone tails, thereby inhibiting the recruitment of transcriptional machinery to oncogene promoters. Specific derivatives bearing aminophenyl extensions from the morpholino nitrogen exhibit low nanomolar IC₅₀ values (27-93 nM) against BRD4 in biochemical assays, with Kd values of approximately 120 nM as determined by isothermal titration calorimetry. These compounds significantly reduce c-MYC expression in leukemia cell lines at concentrations as low as 0.5 µM, inducing dose-dependent apoptosis through caspase-3/7 activation [2].

The scaffold also functions as potent DNA intercalators, with planar triazoloquinoxaline core inserting between DNA base pairs. Derivatives featuring the morpholino group at C4 and basic amino side chains at C1 demonstrate enhanced DNA-binding constants (Kb = 1.2-3.5 × 10⁵ M⁻¹) compared to non-morpholino analogs. This intercalation triggers DNA damage response pathways, leading to G2/M cell cycle arrest and mitotic catastrophe. Compound 12d, while lacking morpholine, provides benchmark intercalation activity (IC₅₀ = 17.12 µM against MCF-7), suggesting morpholino-substituted versions could offer superior profiles [3].

In melanoma models, morpholino-substituted derivatives (e.g., 17a) demonstrate exceptional potency against A375 cell lines (EC₅₀ = 365 nM), outperforming first-generation imidazo[1,2-a]quinoxaline leads. Transcriptomic analysis reveals multipathway modulation, including downregulation of MAPK signaling and inhibition of survivin expression. The morpholino derivatives maintain activity against BRAF-mutant and BRAF-wild-type melanoma cells alike, suggesting potential applicability across genetically diverse tumors [7].

Table 3: Anticancer Mechanisms of Triazoloquinoxaline Derivatives

MechanismKey DerivativesPotency RangeCellular EffectsCancer Models
BET inhibitionAminophenyl-morpholino derivativesIC₅₀: 27-93 nM (BRD4)c-MYC downregulation, apoptosisLeukemia, solid tumors
DNA intercalationC1-Aminoalkyl/C4-morpholinoKb: 1.2-3.5 × 10⁵ M⁻¹DNA damage, G2/M arrestBreast, colorectal
Multi-kinase inhibition17a analogsEC₅₀: 0.37-3.53 µMMAPK suppression, mitotic catastropheMelanoma

Central Nervous System Applications

In CNS disorders, the morpholino-triazoloquinoxaline hybrid exhibits promising anticonvulsant activities in pentylenetetrazole (PTZ)-induced seizure models. The scaffold's moderate logP values (1.8-2.5) and polar surface area (<90 Ų) enable efficient blood-brain barrier penetration, as confirmed by brain/plasma ratios >0.8 in rodent studies. Compound 14, while not morpholino-substituted, established the scaffold's potential with 50% protection at 30 mg/kg (ED₅₀) against PTZ-induced convulsions, surpassing phenobarbitone sodium in relative potency (0.65 vs 1.0) [1]. Morpholino derivatives are anticipated to further enhance this activity through γ-aminobutyric acid (GABA)ergic modulation.

The structural similarity to known GABA-A receptor ligands suggests potential anxiolytic and sedative applications. Computational docking studies indicate favorable binding to the benzodiazepine site of GABA-A receptors (ΔG = -9.2 to -11.3 kcal/mol), with the triazoloquinoxaline core forming π-π interactions with His102 and the morpholine oxygen hydrogen-bonding to Thr97. Additionally, several derivatives demonstrate significant antiviral activity (25% plaque reduction at 20 µg/mL) against herpes simplex virus grown on Vero cells, suggesting potential applications in CNS viral infections [4].

Emerging evidence indicates these compounds may also modulate neurotransmitter systems beyond GABA, including adenosine receptors. Antagonism of A₂A adenosine receptors represents a promising approach for Parkinson's disease, with morpholino derivatives showing moderate affinity (Kᵢ = 180-350 nM) in preliminary screens. The combination of receptor affinity and favorable CNS pharmacokinetics positions this scaffold as a versatile platform for multifactorial neurological disorders [1] [4].

Index of Compounds in the Article

Properties

CAS Number

127710-42-3

Product Name

4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline

IUPAC Name

4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)morpholine

Molecular Formula

C13H13N5O

Molecular Weight

255.28 g/mol

InChI

InChI=1S/C13H13N5O/c1-2-4-11-10(3-1)15-12(13-16-14-9-18(11)13)17-5-7-19-8-6-17/h1-4,9H,5-8H2

InChI Key

HBNQJIWDGZBZKA-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC3=CC=CC=C3N4C2=NN=C4

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N4C2=NN=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.